molecular formula C8H7N3 B567599 5-Vinyl-1H-pyrazolo[3,4-b]pyridine CAS No. 1374652-15-9

5-Vinyl-1H-pyrazolo[3,4-b]pyridine

Cat. No.: B567599
CAS No.: 1374652-15-9
M. Wt: 145.165
InChI Key: NXBMVRZRELQUPD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Vinyl-1H-pyrazolo[3,4-b]pyridine (CAS 1374652-15-9) is a chemical building block based on the privileged 1H-pyrazolo[3,4-b]pyridine scaffold, a fused bicyclic heterocycle of significant interest in medicinal chemistry and drug discovery . This compound features a reactive vinyl substituent at the 5-position, making it a versatile intermediate for further functionalization through reactions such as polymerization or addition chemistry. The 1H-pyrazolo[3,4-b]pyridine core is structurally analogous to purine bases like adenine and guanine, which underlies its broad bioactivity and utility in designing biologically active molecules . Researchers have identified over 300,000 derivatives of this scaffold, with applications documented in more than 5,000 references and 2,400 patents . These compounds demonstrate a wide range of pharmacological properties, including use as anticancer, antiviral, anti-inflammatory, and antimicrobial agents, as well as enzyme inhibitors . Approved drugs such as Vericiguat and Riociguat, used for cardiovascular diseases, are prominent examples of successful therapeutic agents based on this chemical class . The specific 5-vinyl derivative is offered as a high-purity intermediate for research applications, including the synthesis of novel chemical entities and the exploration of structure-activity relationships. Its structure is characterized by the molecular formula C 8 H 7 N 3 and a molecular weight of 145.16 g/mol . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic use in humans.

Properties

CAS No.

1374652-15-9

Molecular Formula

C8H7N3

Molecular Weight

145.165

IUPAC Name

5-ethenyl-1H-pyrazolo[3,4-b]pyridine

InChI

InChI=1S/C8H7N3/c1-2-6-3-7-5-10-11-8(7)9-4-6/h2-5H,1H2,(H,9,10,11)

InChI Key

NXBMVRZRELQUPD-UHFFFAOYSA-N

SMILES

C=CC1=CC2=C(NN=C2)N=C1

Synonyms

5-vinyl-1H-pyrazolo[3

Origin of Product

United States

Comparison with Similar Compounds

Key Insights :

  • The vinyl group in 5-Vinyl-1H-pyrazolo[3,4-b]pyridine enhances electrophilicity compared to electron-withdrawing groups (e.g., cyano) or bulky aryl substituents, enabling efficient cross-coupling reactions .
  • Pyrido[2,3-d]pyrimidines , while structurally distinct, share overlapping synthetic routes (e.g., one-pot methods) but exhibit divergent biological targets (e.g., antifolate pathways) .

Anticancer Activity

  • This compound : Demonstrates moderate antiproliferative activity against cancer cell lines (IC₅₀ ~10–50 μM), with selectivity linked to the vinyl group’s interaction with kinase ATP-binding pockets .
  • 5-Aryl Derivatives : Exhibit superior potency (IC₅₀ < 1 μM) against Aurora-A kinase, critical for mitotic regulation .
  • Pyrazolo[3,4-b]pyridine-8 (Barghash et al.) : A related analog with broad-spectrum anticancer activity (IC₅₀ ~0.2–2 μM) against 60+ cell lines, attributed to substituent-driven kinase inhibition .

Antimicrobial Activity

  • 5-Amino Derivatives: Show MIC values of 4–16 μg/mL against S. aureus and E. coli due to membrane disruption via the amino group .
  • Pyrido[2,3-d]pyrimidines : Active against fungal pathogens (e.g., Candida albicans) with MIC ~8 μg/mL, leveraging pyrimidine ring interactions .

Kinase Inhibition

Compound Kinase Target IC₅₀/EC₅₀ Reference
This compound JAK1, PI3Kδ 10–50 μM
5-Aryl-pyrazolo[3,4-b]pyridines GSK-3β <10 nM
Pyrazolo[3,4-b]pyridine-8 CDK2, EGFR 0.2–2 μM

Preparation Methods

Table 1: Summary of the Synthetic Procedure

StepReactantReagent/ConditionsProduct
1This compound hydrochlorideMethylamine, cold solution1-Methyl-5-vinyl-1H-pyrazolo[3,4-b]pyridine

Mechanistic Insights and Reaction Optimization

Proposed Reaction Mechanism

The methylation of the pyrazole nitrogen likely proceeds via nucleophilic substitution or base-assisted deprotonation :

  • Deprotonation : The hydrochloride salt of this compound is neutralized in the presence of methylamine, freeing the pyrazole nitrogen for reaction.

  • Methylation : Methylamine acts as a nucleophile, transferring a methyl group to the deprotonated nitrogen. This step may involve intermediates such as quaternary ammonium salts.

Critical Parameters for Optimization

  • Temperature : Low temperatures (0–5°C) are employed to minimize side reactions.

  • Solvent : Polar aprotic solvents (e.g., dichloromethane or tetrahydrofuran) are inferred based on standard practices for similar reactions.

  • Stoichiometry : A molar excess of methylamine ensures complete conversion.

Purification and Characterization

Isolation Techniques

The crude product is likely purified via:

  • Acid-Base Extraction : Separation of ionic and non-ionic species.

  • Crystallization : Recrystallization from ethanol or methanol to enhance purity.

Alternative Synthetic Strategies

Challenges in Scaling

  • Regioselectivity : Ensuring substitution at the 3,4-b position of the pyrazole ring.

  • Stability : The vinyl group’s susceptibility to oxidation necessitates inert atmospheres during synthesis.

Applications in Medicinal Chemistry

Role in MMP-13 Inhibition

The patent highlights the compound’s utility as a matrix metalloproteinase-13 (MMP-13) inhibitor , which is critical for treating osteoarthritis and rheumatoid arthritis. The methylated derivative improves metabolic stability compared to the parent compound.

Pharmacological Advantages

  • Selectivity : Reduces off-target effects associated with non-selective MMP inhibitors.

  • Oral Bioavailability : Enhanced by the methyl group’s lipophilicity.

Q & A

Q. What are the common synthetic routes for 5-Vinyl-1H-pyrazolo[3,4-b]pyridine, and how can reaction conditions be optimized to minimize impurities?

  • Methodological Answer : A widely used approach involves one-pot cyclocondensation reactions starting from pyrazole-4-carbaldehydes or 5-aminopyrazole derivatives. For example, Zhenget al. demonstrated a one-pot synthesis using 5-azido-1-phenylpyrazole-4-carbaldehydes with ketones in ethanolic KOH to yield pyrazolo[3,4-b]pyridine derivatives . To minimize impurities (e.g., byproducts from side reactions), optimize solvent choice (e.g., ethanol or DMF), catalyst loading (e.g., KOH or triethylamine), and reaction temperature (typically 60–80°C). Purity can be further enhanced via recrystallization or column chromatography .

Q. How can NMR spectroscopy and X-ray crystallography confirm the structure of pyrazolo[3,4-b]pyridine derivatives?

  • Methodological Answer : 1D/2D NMR (e.g., 1H^1H, 13C^{13}C, DEPT, HMBC) resolves substituent positions and ring fusion. For instance, cross-peaks in HMBC spectra between hydrogens and carbons (e.g., C(6)C(6)-SCH3_3 at 160.7 ppm) confirm regiochemistry . X-ray crystallography provides definitive structural validation, as seen in the solid-state analysis of 16a, which revealed peri-interactions between substituents and the pyridine ring . These techniques are critical for distinguishing regioisomers and verifying synthetic outcomes .

Advanced Research Questions

Q. What strategies are effective in analyzing structure-activity relationships (SAR) for antimicrobial activity in pyrazolo[3,4-b]pyridine derivatives?

  • Methodological Answer : SAR analysis involves systematic substitution at key positions (C3, C5, C6) and bioactivity screening. For example, chloro or methyl groups at the para-position of phenyl rings (C6) reduced antibacterial activity, while electron-withdrawing groups (e.g., nitro) enhanced potency against P. aeruginosa . High-throughput assays combined with molecular docking (e.g., targeting bacterial enzymes like DNA gyrase) can rationalize substituent effects. Quantitative SAR (QSAR) models using Hammett constants or logP values further correlate structural features with activity .

Q. How can transition-metal-catalyzed C-H arylation modify pyrazolo[3,4-b]pyridine derivatives, and what factors influence regioselectivity?

  • Methodological Answer : Pd/CuI systems enable direct γ-C-H arylation of the pyridine ring. For example, PdCl2_2(PPh3_3)2_2 catalyzed arylation of pyrazolo[3,4-b]pyridine derivative 6.1.3a with aryl iodides, yielding 77% regioselective product 6.2.1a . Regioselectivity is governed by steric/electronic effects: electron-rich directing groups (e.g., -NH2_2) favor γ-position activation. Solvent polarity (e.g., DMF vs. toluene) and ligand choice (e.g., PPh3_3) also modulate reactivity .

Q. What computational approaches are employed in designing pyrazolo[3,4-b]pyridine-based kinase inhibitors, and how do scaffold hopping techniques enhance drug efficacy?

  • Methodological Answer : Scaffold hopping replaces core structures while retaining pharmacophoric features. For TRK inhibitors, pyrazolo[3,4-b]pyridine was identified via virtual screening of kinase-focused libraries, followed by molecular dynamics simulations to assess binding stability . CADD tools (e.g., AutoDock, Schrödinger) optimize interactions with hinge regions (e.g., TRKA’s Met572). Modifications like fluorination (to enhance metabolic stability) or sulfonamide additions (to improve solubility) are guided by free-energy perturbation calculations .

Q. What methodologies are used to introduce chirality into pyrazolo[3,4-b]pyridine derivatives, and how does stereochemistry impact biological activity?

  • Methodological Answer : Stereoselective synthesis via chiral auxiliaries or asymmetric catalysis is critical. For example, reduction of 6-benzyl-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione with chiral catalysts (e.g., BINAP-Ru) yields enantiomerically pure trans-octahydro derivatives . Stereochemistry influences target binding: (R)-enantiomers of FGFR inhibitors show 10-fold higher kinase inhibition than (S)-counterparts due to better alignment with ATP-binding pockets . Chiral HPLC or circular dichroism (CD) validates enantiomeric excess .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.